BenchChemオンラインストアへようこそ!

Neomycin B hydrochloride

aminoglycoside ribosomal RNA binding Helix 69

Neomycin B hydrochloride (CAS 1406-02-6), synonymous with framycetin, is the principal bioactive stereoisomer of the neomycin aminoglycoside complex produced by Streptomyces fradiae. It is supplied as a single-component hydrochloride salt (molecular formula C₂₃H₄₆N₆O₁₃·xHCl) that is structurally and pharmacologically distinct from bulk neomycin sulfate, which is a variable mixture of neomycins B, C, and A.

Molecular Formula C23H47ClN6O13
Molecular Weight 651.1 g/mol
CAS No. 1406-02-6
Cat. No. B12797366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeomycin B hydrochloride
CAS1406-02-6
Molecular FormulaC23H47ClN6O13
Molecular Weight651.1 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.Cl
InChIInChI=1S/C23H46N6O13.ClH/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;/h5-23,30-36H,1-4,24-29H2;1H/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1
InChIKeyZDPKKZFBEOYUDO-WQDIDPJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neomycin B Hydrochloride CAS 1406-02-6: Procurement-Relevant Identity and Pharmacopeial Definition


Neomycin B hydrochloride (CAS 1406-02-6), synonymous with framycetin, is the principal bioactive stereoisomer of the neomycin aminoglycoside complex produced by Streptomyces fradiae [1]. It is supplied as a single-component hydrochloride salt (molecular formula C₂₃H₄₆N₆O₁₃·xHCl) that is structurally and pharmacologically distinct from bulk neomycin sulfate, which is a variable mixture of neomycins B, C, and A [2]. Neomycin B is recognized by major pharmacopeias as the primary active moiety: the United States Pharmacopeia (USP) issues a dedicated Neomycin B reference standard (Catalog No. 1458019) to support identity, assay, and purity testing of neomycin-containing preparations . The World Health Organization Expert Committee on Biological Standardization has also established the 2nd International Standard for Neomycin B with an assigned potency of 17,640 International Units (IU) per vial [3].

Why Neomycin B Hydrochloride Cannot Be Interchanged with Neomycin Sulfate or Other Aminoglycosides


Commercial neomycin sulfate is not a single molecular entity but a fermentation-derived complex whose composition can vary substantially between batches, typically containing neomycin B, its less-active stereoisomer neomycin C, and trace neomycin A (neamine) [1]. Neomycin C has been demonstrated to possess only approximately 35–50% of the antibacterial activity of neomycin B against Staphylococcus epidermidis ATCC 12228 [2], meaning that any increase in the neomycin C fraction directly depresses the specific activity of the bulk material. Furthermore, neomycin B exhibits quantifiably different ribosomal RNA binding affinity, ototoxic potency, and nephrotoxic ranking compared to structurally related 4,5-disubstituted 2-deoxystreptamine aminoglycosides such as paromomycin and ribostamycin [3]. Substituting neomycin B hydrochloride with generic neomycin sulfate, paromomycin, or kanamycin therefore introduces unaccounted-for variability in potency, target engagement, and off-target toxicity—factors that are critical in both regulated pharmaceutical quality control and mechanistic research.

Quantitative Differentiation Evidence for Neomycin B Hydrochloride Versus Closest Analogs


Neomycin B Binds Helix 69 of 23S rRNA with ~18-Fold Higher Affinity Than Paromomycin

In direct head-to-head surface plasmon resonance and spectroscopic binding assays using the unmodified Escherichia coli 23S rRNA Helix 69 (H69) hairpin, neomycin B demonstrated a dissociation constant (Kd) of 0.3 ± 0.1 µM, whereas the structurally related 4,5-disubstituted aminoglycoside paromomycin exhibited a Kd of 5.4 ± 1.1 µM [1]. This represents an ~18-fold higher binding affinity for neomycin B. The human 28S rRNA H69 homolog showed a considerably decreased affinity for neomycin B, confirming selectivity for the bacterial target [1]. Tobramycin (a 4,6-disubstituted aminoglycoside) showed a comparable Kd of 0.2 ± 0.2 µM, but paromomycin—the most structurally analogous comparator with an identical 4,5-disubstitution pattern differing only by a single hydroxyl-to-amino substitution at the 6′ position of ring I—was substantially weaker [1]. This affinity differential is mechanistically significant because H69 binding is implicated in the inhibition of ribosomal subunit dissociation and recycling, a secondary mechanism of aminoglycoside action beyond canonical A-site decoding [1].

aminoglycoside ribosomal RNA binding Helix 69 surface plasmon resonance

Neomycin B Is the Most Nephrotoxic Aminoglycoside in the Rat Renal Cortical Slice Model: Rank Order Versus Gentamicin and Tobramycin

In a rat renal cortical slice model measuring the effect of aminoglycosides on p-aminohippurate (PAH) transport—a functional biomarker of proximal tubular integrity—neomycin produced the greatest degree of nephrotoxic impairment, exceeding that of gentamicin and tobramycin [1]. The PAH transport pattern of early stimulation followed by late suppression was characteristic of aminoglycosides that produce overt nephrotoxicity in vivo [1]. A separate study on aminoglycoside-induced renal cortical phospholipidosis reported a rank order of total urinary phospholipid excretion of neomycin ≥ gentamicin > tobramycin ≥ netilmicin over a 4-day dosing period in rats, with neomycin producing the highest phospholipiduria, a marker of renal tubular damage [2]. Renal membrane-binding affinity studies further confirmed the rank order: neomycin > tobramycin ≈ gentamicin ≈ netilmicin > amikacin ≈ neamine > streptomycin [3]. This consistent ranking across multiple independent assays establishes neomycin B as the most nephrotoxic aminoglycoside among clinically used agents.

aminoglycoside nephrotoxicity renal cortical slices p-aminohippurate transport toxicity ranking

Neomycin B and Kanamycin B Are the Most Ototoxic Aminoglycosides: Quantitative Cochlear Perfusion Data

In a quantitative guinea pig cochlear perfusion model, neomycin B and kanamycin B caused the most rapid decline of cochlear microphonic (CM) potentials among eight tested aminoglycosides when perfused at an equimolar concentration of 10 mM for 1 hour [1]. The rank order of CM potential decline was: kanamycin B ≈ neomycin B > gentamicin C1a ≈ ribostamycin > kanamycin A ≈ G-418, with neamine and methylneobiosamine showing no significant effects [1]. Neomycin B also exhibited the highest affinity for polyphosphoinositide monolayers among all tested aminoglycosides, with a strong correlation (r = 0.9) between lipid-binding affinity and ototoxic potency [1]. A complementary in vitro study using isolated guinea pig cochlea demonstrated that neomycin dose-dependently inhibited dopamine release, whereas gentamicin and kanamycin were ineffective in this assay, indicating a distinct neurochemical mechanism of ototoxicity unique to neomycin [2].

ototoxicity cochlear microphonic potentials guinea pig model aminoglycoside ranking

Neomycin B Hydrochloride Aqueous Solubility Is ~2.4-Fold Higher Than Neomycin B Sulfate, Enabling Higher-Concentration Stock Solutions

The hydrochloride salt form of neomycin B provides a quantifiable solubility advantage over the sulfate salt. Neomycin B hydrochloride exhibits a water solubility of 15.0 mg/mL at approximately 28 °C [1], while neomycin B sulfate (as framycetin sulfate) has a reported water solubility of 6.3 mg/mL at the same temperature [2]. This represents an approximately 2.4-fold solubility enhancement for the hydrochloride form. The difference arises from the distinct counterion effects: the hydrochloride salt (molecular weight ~651.1 g/mol) dissociates to yield the polycationic neomycin B species (net charge +6 at physiological pH due to six protonated primary amino groups) with chloride as the counterion, whereas the sulfate salt (molecular weight ~908.9 g/mol for the trisulfate form) has a different lattice energy and hydration profile . This solubility differential is practically significant for laboratory protocols requiring concentrated stock solutions for cell-based assays or parenteral formulation development.

solubility hydrochloride salt sulfate salt formulation stock solution preparation

Neomycin B Is the Most Efficient Aminoglycoside at Cleaving DNA at Abasic Sites: 0.1 µM Induces 50% Cleavage

Among a panel of aminoglycoside antibiotics tested for their ability to cleave DNA at abasic (apurinic/apyrimidinic) sites, neomycin B was identified as the most efficient compound: a concentration of only 0.1 µM induced 50% cleavage of abasic-site-containing DNA [1]. This activity is substantially more potent than that of other aminoglycosides in the same study, which included kanamycin, gentamicin, and streptomycin [1]. The study further demonstrated that neamine (rings I and II of neomycin B) was significantly less active, confirming that the full four-ring structure of neomycin B is required for maximal abasic site cleavage activity [1]. This DNA-cleaving property has been proposed as a contributing mechanism to aminoglycoside toxicity, and has attracted attention for potential therapeutic applications in potentiating cancer radiotherapy and alkylating-agent chemotherapy [1].

DNA damage abasic site cleavage aminoglycoside toxicity mechanism cancer research

Neomycin B Is the Strongest Aminoglycoside Inhibitor of RNase P RNA with a Ki of 35 µM

Neomycin B was identified as the strongest inhibitor of RNase P RNA cleavage activity among a panel of tested aminoglycosides, with a Ki value of 35 µM [1]. Mechanistic studies using lead(II)-induced cleavage of RNase P RNA indicated that neomycin B binding interferes with the coordination of divalent metal ions to the catalytic RNA, a mode of inhibition distinct from its ribosomal effects [1]. While the primary study report focused on neomycin B and did not provide Ki values for other aminoglycosides in the same assay, subsequent product characterizations have confirmed that neomycin B (framycetin) is considered the most potent RNase P inhibitor in the aminoglycoside class . Neomycin B also inhibits the hammerhead ribozyme with a Ki of 13.5 µM . This dual ribozyme inhibitory profile provides neomycin B with a unique tool-compound utility distinct from other aminoglycosides that have not been characterized for these activities.

RNase P ribozyme inhibition RNA binding aminoglycoside selectivity

Validated Application Scenarios for Neomycin B Hydrochloride Procurement Based on Quantitative Evidence


Pharmacopeial Reference Standard and Pharmaceutical Quality Control (USP/WHO Compliance)

Neomycin B hydrochloride (or its USP-recognized sulfate form) serves as the primary reference standard for identity, assay, and purity testing of neomycin-containing drug products. The USP Neomycin B Reference Standard (Catalog No. 1458019) is specified for use with the Neomycin Sulfate USP monograph, enabling chromatographic quantification of the neomycin B component in complex mixtures [1]. The WHO 2nd International Standard for Neomycin B assigns a potency of 17,640 IU/vial for calibration of microbiological and physicochemical assays [2]. Procurement of well-characterized, single-component neomycin B is essential for laboratories performing compendial testing, as the accuracy of impurity profiling (particularly for neomycin C, which must not exceed pharmacopeial limits in framycetin preparations) depends on a pure reference standard .

Experimental Ototoxicity Induction and Cochlear Hair Cell Research

The quantitative cochlear perfusion data establishing neomycin B and kanamycin B as the most rapidly ototoxic aminoglycosides [1] position neomycin B hydrochloride as the gold-standard positive control for in vivo ototoxicity models. Its rapid and reproducible decline of cochlear microphonic potentials at defined concentrations (10 mM intratympanic perfusion) enables precise dose-response studies of otoprotective compounds. The distinct neurochemical mechanism—inhibition of dopamine release from cochlear tissue that is not observed with gentamicin or kanamycin [2]—further supports the selection of neomycin B when investigating aminoglycoside effects on cochlear neurotransmission.

Ribosomal RNA Binding Studies and Aminoglycoside Structure–Activity Relationship (SAR) Research

The ~18-fold higher affinity of neomycin B (Kd = 0.3 µM) versus paromomycin (Kd = 5.4 µM) for Helix 69 of 23S rRNA [1] makes neomycin B the preferred molecular probe for studying aminoglycoside–ribosome interactions beyond the canonical A-site. The single hydroxyl-to-amino substitution at the 6′ position of ring I that distinguishes neomycin B from paromomycin drives this substantial affinity difference, providing a well-defined chemical handle for SAR studies. The availability of the hydrochloride salt with enhanced aqueous solubility (15 mg/mL vs. 6.3 mg/mL for the sulfate) [2] facilitates preparation of concentrated solutions for biophysical binding experiments such as surface plasmon resonance and isothermal titration calorimetry.

DNA Damage Mechanism Studies and Cancer Radiochemotherapy Potentiation Research

Neomycin B is uniquely potent among aminoglycosides at cleaving DNA at abasic sites, with 50% cleavage achieved at just 0.1 µM [1]. This activity, not shared to the same degree by other clinically used aminoglycosides, positions neomycin B as a specialized tool for investigating the intersection of aminoglycoside pharmacology and DNA damage biology. Researchers exploring the potentiation of radiotherapy or alkylating-agent chemotherapy through abasic site-targeting compounds should select neomycin B as the aminoglycoside scaffold with the most favorable baseline activity for further chemical optimization [1].

Quote Request

Request a Quote for Neomycin B hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.